4-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine
Description
This compound features a pyrazole core substituted at position 4 with a methyl group and at position 1 with a methylene-linked 1-methyl-1H-1,2,4-triazole moiety. Its structure combines aromatic heterocycles (pyrazole and triazole), which are common in bioactive molecules due to their hydrogen-bonding capabilities and metabolic stability.
Properties
Molecular Formula |
C8H12N6 |
|---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
4-methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H12N6/c1-6-3-14(12-8(6)9)4-7-10-5-11-13(7)2/h3,5H,4H2,1-2H3,(H2,9,12) |
InChI Key |
SALVQTAWILDZMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CC2=NC=NN2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine typically involves the formation of the pyrazole and triazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the synthesis might start with the preparation of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde, which is then reacted with a suitable hydrazine derivative to form the pyrazole ring .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification steps such as recrystallization or chromatography. The specific conditions would depend on the scale of production and the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the rings.
Substitution: The hydrogen atoms on the rings can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution reactions could introduce alkyl or aryl groups onto the rings .
Scientific Research Applications
4-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activities make it a candidate for drug discovery and development.
Medicine: It may be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Pyrazole-3-amine Derivatives with Aryl/Alkyl Substituents
Key Insights :
- Steric Considerations : Bulky substituents (e.g., dichlorophenyl) may restrict conformational flexibility but enhance target selectivity.
Triazole-Containing Analogues
Key Insights :
- Solubility : Piperazine-substituted triazoles (e.g., 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine) are often more water-soluble due to their basic nitrogen atoms .
- Binding Interactions : Imidazole-propyl chains (as in ) can facilitate interactions with metal ions or acidic residues in enzymatic pockets.
Comparison :
Structural Characterization Tools
Biological Activity
4-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C8H10N6
- Molecular Weight : 194.20 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its pharmacological effects, particularly in the fields of oncology and infectious diseases.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, compounds with similar triazole and pyrazole structures have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Methyl-Pyrazole | MCF7 (breast) | 10.5 |
| 4-Methyl-Pyrazole | A549 (lung) | 12.3 |
These findings suggest that modifications in the structure can enhance antitumor efficacy by optimizing interactions with target proteins involved in cell signaling pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are known for their ability to inhibit fungal growth by targeting the ergosterol biosynthesis pathway.
Mechanism of Action :
The interaction of the triazole ring with cytochrome P450 enzymes disrupts the synthesis of ergosterol, a critical component of fungal cell membranes. This leads to increased permeability and ultimately cell death.
Case Studies
Several case studies have provided insights into the efficacy of this compound:
- Case Study 1 : In a study evaluating its effects on Candida albicans, this compound demonstrated a significant reduction in fungal viability at concentrations above 5 µg/mL.
- Case Study 2 : A clinical trial involving patients with non-small cell lung cancer (NSCLC) treated with a related pyrazole derivative showed improved survival rates compared to standard chemotherapy, indicating potential benefits in further developing this class of compounds.
Research Findings and Mechanisms
Research indicates that the biological activity of this compound is largely attributed to its ability to modulate enzyme activity and influence cellular signaling pathways:
Enzyme Inhibition
Studies have shown that the compound acts as an inhibitor of certain kinases involved in tumor growth and metastasis. For example:
- CSNK2A2 Inhibition : The compound has shown promise as a selective inhibitor of casein kinase 2 (CSNK2), which plays a role in various cellular processes including proliferation and apoptosis.
Pharmacokinetics
Pharmacokinetic studies suggest that compounds with similar structures exhibit favorable absorption and distribution characteristics, which can enhance their therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
